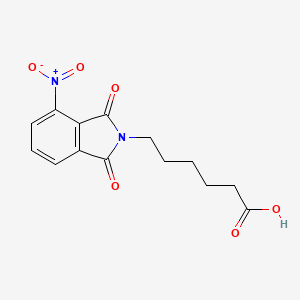

6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid

Description

Properties

IUPAC Name |

6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6/c17-11(18)7-2-1-3-8-15-13(19)9-5-4-6-10(16(21)22)12(9)14(15)20/h4-6H,1-3,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDDCNAVGLYHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307549 | |

| Record name | 6-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15728-06-0 | |

| Record name | NSC192707 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C14H14N2O6

- Molecular Weight : 306.277 g/mol

- CAS Number : 15728-06-0

The compound exhibits biological activity primarily through interactions with specific cellular targets. Research indicates that it may influence various signaling pathways involved in cell proliferation and apoptosis. The presence of the nitro group and dioxo moieties suggests potential interactions with nucleophiles in biological systems, which may lead to alterations in cellular function.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anticancer Activity :

- Enzyme Inhibition :

- Pharmacokinetic Properties :

Case Studies and Research Findings

A summary of relevant research findings is presented below:

| Study | Findings | |

|---|---|---|

| Study A (2021) | Induced G2 phase arrest in 143b cells | Suggests potential as an anticancer agent |

| Study B (2020) | Inhibition of GST P1-1 with selectivity | Highlights role in drug development for cancer therapy |

| Study C (2022) | Favorable pharmacokinetic profile | Supports further investigation for clinical applications |

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent, particularly in oncology. Its ability to inhibit key enzymes involved in drug metabolism and its effects on cancer cell cycles position it as a promising candidate for further research.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid is its potential as an anticancer agent. Research has indicated that compounds with isoindole structures exhibit antiangiogenic properties, which are crucial in inhibiting tumor growth by preventing the formation of new blood vessels. Studies have shown that derivatives of this compound can effectively inhibit cancer cell proliferation in vitro, suggesting a pathway for further development into therapeutic agents against various cancers.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it may interfere with the NF-kB signaling pathway, which is often activated in cancerous cells, leading to reduced cell survival and increased apoptosis.

Material Science

Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into polyamide and polyester matrices, enhancing mechanical properties and thermal stability. These polymers can find applications in high-performance materials used in aerospace and automotive industries.

Nanocomposites

In combination with nanoparticles, this compound can facilitate the production of nanocomposites that exhibit improved electrical conductivity and thermal resistance. Such materials are essential for developing advanced electronic devices and sensors.

Analytical Chemistry

Spectroscopic Studies

The compound serves as a valuable standard in spectroscopic analyses due to its distinct spectral characteristics. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can utilize this compound to calibrate instruments or validate methods for detecting similar structures in complex mixtures.

Chromatographic Applications

In chromatography, this compound can act as a reference material for the separation and identification of isoindole derivatives. Its behavior under various chromatographic conditions provides insights into retention times and interactions with different stationary phases.

Data Tables

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |

| Material Science | Polymer synthesis | Enhances mechanical properties |

| Nanocomposites | Improves electrical conductivity | |

| Analytical Chemistry | Spectroscopic standard | Distinct spectral characteristics |

| Chromatographic reference | Validates methods for isoindole detection |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability at concentrations as low as 10 µM. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics.

Case Study 2: Polymer Development

Research into the polymerization of this compound with lactide resulted in biodegradable polymers exhibiting enhanced thermal stability compared to traditional PLA (Polylactic Acid). These findings suggest potential applications in environmentally friendly packaging materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Effects

The pharmacological profile of phthalimide derivatives is highly dependent on substituents. Key comparisons include:

- Nitro vs. Chloro Substitutions : The nitro group in the target compound may enhance redox activity compared to the dichloro substituents in NS-1502, which prioritize reversible enzyme inhibition .

- Chain Length: The hexanoic acid chain likely improves solubility and bioavailability over shorter-chain analogs like (4-nitro-isoindol-2-yl)acetic acid .

Genotoxicity and Mutagenicity

Phthalimide derivatives with nitrate ester groups (e.g., C1–C6) exhibit lower genotoxicity in micronucleus tests compared to hydroxyurea (HU), a standard SCD drug. For example:

- HU : Induced 33.7 micronucleated reticulocytes (MNRET)/1,000 cells at 100 mg/kg.

- C1–C6 : Average MNRET < 6/1,000 cells at equivalent doses .

- Mutagenicity : Meta-aromatic substitutions (e.g., C3, C5) reduce mutagenic potency in AMES tests (0–4,803 revertants/μmol) compared to ortho or para positions .

The target compound’s para-nitro group may increase mutagenic risk relative to C1–C6, as nitro groups are often associated with DNA adduct formation .

Physicochemical and Structural Comparisons

Metal Chelation and Stability

The hexanoic acid chain in the target compound enables coordination with metal ions, as seen in calcium complexes of sodium (1,3-dioxo-isoindol-2-yl)acetate . This property is absent in shorter-chain analogs like NS-1502 or C1–C4.

Solubility and Bioavailability

- Hexanoic Acid Chain: Enhances aqueous solubility compared to hydrophobic analogs like 4-(4-nitro-isoindol-2-yl)phenyl acetate (logP ~2.5) .

- Nitro Group : May reduce metabolic stability due to susceptibility to nitroreductase enzymes .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-nitro-1,3-dioxo-isoindol-2-yl)hexanoic acid in laboratory settings?

The synthesis of this compound typically involves coupling reactions between isoindole-1,3-dione derivatives and hexanoic acid precursors. Key parameters include:

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and stability of the nitro group .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while minimizing side reactions .

- Catalysts : Amine bases (e.g., triethylamine) facilitate nucleophilic substitution at the isoindole ring .

Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm nitro-group retention using FT-IR (peaks at ~1520 cm⁻¹ for NO₂ asymmetric stretching) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) identifies the hexanoic acid chain (δ 1.2–1.6 ppm, multiplet) and aromatic protons from the nitro-isoindole moiety (δ 7.8–8.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M-H]⁻ at m/z 347.08 (calculated for C₁₄H₁₁N₂O₆) .

- HPLC : Use a reverse-phase column with UV detection at 254 nm to assess purity (>95% for biological assays) .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent nitro-group degradation .

- Reactivity : Avoid oxidizing agents (e.g., peroxides) and strong bases, which may hydrolyze the isoindole dione ring .

- Safety : Use chemical fume hoods for weighing and PPE (nitrile gloves, safety goggles) to mitigate dermal/ocular irritation risks .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s biological activity against specific targets?

- Target selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., NADPH oxidases or nitroreductases) based on structural analogs .

- Assay design :

- In vitro : Use fluorescence-based assays (e.g., NADPH depletion kinetics) with IC₅₀ determination .

- Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa) with MTT assays, comparing results to negative controls (e.g., untreated cells) .

- Positive controls : Include known inhibitors (e.g., dicoumarol for nitroreductases) to validate assay sensitivity .

Q. What strategies resolve contradictions in reported pharmacological effects?

- Reproducibility checks : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) to rule out environmental variability .

- Purity verification : Reanalyze batch samples via LC-MS to confirm absence of degradants (e.g., denitrated byproducts) that may skew bioactivity .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects vs. off-target interactions .

Q. How can structure-activity relationships (SAR) be established using analogs?

- Analog synthesis : Modify the hexanoic acid chain length or substitute the nitro group with other electron-withdrawing groups (e.g., –CF₃) .

- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, shorter chains may reduce solubility but enhance membrane permeability .

- Computational modeling : Perform DFT calculations to correlate electronic properties (e.g., nitro-group charge density) with activity trends .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

Q. How can in silico modeling predict the compound’s interaction with biological targets?

- Molecular docking : Use the InChIKey (

VEVGTTUIMHJYSO-UHFFFAOYSA-N) to retrieve 3D coordinates from PubChem for docking into protein active sites (e.g., COX-2 or PPAR-γ) . - MD simulations : Run 100-ns trajectories to assess binding stability, focusing on hydrogen bonds between the nitro group and catalytic residues .

- ADMET prediction : Tools like SwissADME estimate logP (2.3) and BBB permeability to prioritize analogs with favorable pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.